molecular formula C17H20O6 B602676 マイコフェノール酸-d3 CAS No. 1185242-90-3

マイコフェノール酸-d3

カタログ番号: B602676
CAS番号: 1185242-90-3
分子量: 323.35 g/mol
InChIキー: HPNSFSBZBAHARI-HZIIEIAOSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

RS-61443 D3 は、ミコフェノール酸モフェチルとしても知られており、ミコフェノール酸のモルホリノエチルエステルです。これは、真核生物のイノシン一リン酸脱水素酵素の強力な非競合的、可逆的阻害剤です。 この化合物は主にその免疫抑制特性で知られており、臓器移植拒絶反応の予防に役立つ薬剤となっています .

科学的研究の応用

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) is crucial for optimizing the use of immunosuppressive therapies, particularly in organ transplantation. Mycophenolic Acid-d3 serves as an internal standard in high-resolution mass spectrometry (LC-MS) methods for quantifying mycophenolic acid levels in human plasma. The use of Mycophenolic Acid-d3 allows for enhanced accuracy and precision in measuring drug concentrations, which is essential for adjusting dosages to avoid toxicity while ensuring efficacy.

Key Findings:

  • A study demonstrated that using Mycophenolic Acid-d3 in LC-MS methods improved the selectivity and sensitivity of drug quantification, enabling reliable TDM in clinical settings .
  • The method validated with Mycophenolic Acid-d3 showed a lower limit of quantification (LLOQ) of 0.078 µg/mL, with robust calibration curves across a concentration range .

Pharmacokinetic Studies

Pharmacokinetic studies assess how drugs are absorbed, distributed, metabolized, and excreted in the body. Mycophenolic Acid-d3 is utilized to investigate the pharmacokinetics of mycophenolate mofetil (MMF), especially concerning its active metabolite, mycophenolic acid.

Case Study:

  • A study involving pediatric patients with systemic lupus erythematosus (SLE) explored the correlation between plasma concentrations of mycophenolic acid and 25-hydroxyvitamin D levels. The results indicated that higher exposure levels of mycophenolic acid were associated with improved disease control . The use of Mycophenolic Acid-d3 allowed for accurate tracking of drug levels over time.

Research on Gastrointestinal Side Effects

Research has identified gastrointestinal side effects as significant limitations in the clinical use of MMF. Studies using Mycophenolic Acid-d3 have explored mechanisms by which gut microbiota and bile acids interact with MMF to induce these side effects.

Key Insights:

  • A recent study highlighted how secondary bile acids were reduced following MMF administration, leading to gastrointestinal toxicity. Supplementation with specific bile acids alleviated these side effects, demonstrating a potential therapeutic pathway .
  • The role of Mycophenolic Acid-d3 in these studies provides a controlled method to measure drug interactions within the gastrointestinal tract .

Anti-inflammatory Research

Mycophenolic Acid-d3 has been pivotal in studying anti-inflammatory mechanisms associated with mycophenolate mofetil therapy. Its application extends to understanding how this compound affects cellular proliferation and inflammation in various models.

Experimental Findings:

  • In vitro studies on mesangial cells revealed that Mycophenolic Acid significantly inhibited cell proliferation, showing up to 98% inhibition at higher concentrations . This indicates its potential use in treating inflammatory conditions related to renal pathology.
  • In vivo experiments demonstrated that mycophenolate mofetil therapy improved renal histology and reduced proteinuria in nephritic models, further supporting its anti-inflammatory properties .

Optimization of Treatment Protocols

Mycophenolic Acid-d3 plays a critical role in optimizing treatment protocols for patients undergoing immunosuppressive therapy. By providing accurate measurements of drug levels, clinicians can tailor treatments based on individual pharmacokinetic profiles.

Clinical Implications:

  • Studies have shown that therapeutic drug monitoring using Mycophenolic Acid-d3 can lead to better clinical outcomes by adjusting dosages based on patient-specific responses . This personalized approach helps mitigate adverse effects while maximizing therapeutic benefits.

作用機序

RS-61443 D3 は、グアノシンヌクレオチドのデノボ合成に不可欠な酵素であるイノシン一リン酸脱水素酵素を阻害することで効果を発揮します。この酵素を阻害することで、RS-61443 D3 はグアノシン三リン酸とグアノシン二リン酸のレベルを枯渇させ、リンパ球増殖の抑制につながります。 リンパ球の選択的阻害は、他の細胞型がサルベージ経路を利用できるのに対し、リンパ球がプリン合成のためのデノボ経路に依存しているためです .

生化学分析

Biochemical Properties

Mycophenolic Acid-d3 inhibits de novo purine biosynthesis . It interacts with the enzyme inosine 5’-monophosphate dehydrogenase (IMPDH), a key molecule in the biosynthesis of guanine nucleotides . By inhibiting IMPDH, Mycophenolic Acid-d3 interferes with the de novo pathway of guanosine nucleotide synthesis .

Cellular Effects

Mycophenolic Acid-d3 has potent cytostatic effects on T- and B-lymphocytes . It also suppresses antibody formation by B-lymphocytes and prevents the glycosylation of lymphocyte and monocyte glycoproteins involved in intercellular adhesion to endothelial cells . Furthermore, it significantly suppresses IFN-α production with IRF7 nuclear translocation and represses the AKT activity .

Molecular Mechanism

The mechanism of action of Mycophenolic Acid-d3 involves the inhibition of inosine monophosphate dehydrogenase (IMPDH), blocking the conversion of inosine-5-phosphate and xanthine-5-phosphate to guanosine-5-phosphate . This interference with the de novo pathway of guanosine nucleotide synthesis leads to a decrease in the proliferation of B and T lymphocytes .

Temporal Effects in Laboratory Settings

In laboratory settings, Mycophenolic Acid-d3 has been observed to promote a transient decrease in the levels of ATP followed by the activation of AMPK aimed at restoring the intracellular ATP pool .

Dosage Effects in Animal Models

In animal models, Mycophenolic Acid-d3 has been observed to induce around 10% weight loss at the end of the protocol associated with a significant decrease in caecum weight and a slight reduction in colon length . All animals developed myelosuppression, hyperbilirubinemia, hyporexia, decreased gastrointestinal motility, and decreased fecal output by the seventh day of treatment .

Metabolic Pathways

Mycophenolic Acid-d3 is mainly metabolized by glucuronyl transferase to form glucuronidated metabolites . The major metabolite of Mycophenolic Acid-d3 is Mycophenolic acid glucuronide (MPAG), which does not display pharmacological activity .

Transport and Distribution

Mycophenolic Acid-d3 is eliminated in the urine as Mycophenolic acid glucuronide (MPAG), while 3% is eliminated unchanged . MPAG is also secreted in the bile and is available for deconjugation by gut flora .

Subcellular Localization

The subcellular localization of the Mycophenolic Acid-d3 biosynthetic enzymes includes the cytosolic polyketide synthase and O-methyltransferase, the Golgi apparatus-associated prenyltransferase, the endoplasmic reticulum-bound oxygenase and P450-hydrolase fusion enzyme, and the peroxisomal acyl-CoA hydrolase .

準備方法

合成経路と反応条件

RS-61443 D3 は、ミコフェノール酸とモルホリノエタノールのエステル化によって合成されます。反応は通常、ジシクロヘキシルカルボジイミドなどの脱水剤を使用し、エステル結合の形成を促進します。 反応は、エステル生成物の加水分解を防ぐために、無水条件下で行われます .

工業生産方法

工業環境では、RS-61443 D3 の製造は同様の合成経路に従いますが、より大規模で行われます。このプロセスには、大規模な反応器と反応条件の正確な制御が含まれ、高収率で高純度の製品が得られます。 最終生成物は、製薬基準を満たしていることを確認するために、厳格な品質管理手順にかけられます .

化学反応の分析

反応の種類

RS-61443 D3 は主に、薬物の活性型であるミコフェノール酸を放出するために加水分解されます。この加水分解は、酸性条件と塩基性条件の両方で起こります。 この化合物は、安定したエステル構造のために、酸化反応または還元反応は通常起こりません .

一般的な試薬と条件

    加水分解: 酸性または塩基性条件、水。

    エステル化: ミコフェノール酸、モルホリノエタノール、ジシクロヘキシルカルボジイミド、無水条件。

主な生成物

    加水分解: ミコフェノール酸。

    エステル化: RS-61443 D3 (ミコフェノール酸モフェチル)。

科学研究への応用

RS-61443 D3 は、特に免疫学、医学、薬理学の分野で、幅広い科学研究への応用があります。主要な用途には以下のようなものがあります。

類似化合物との比較

RS-61443 D3 は、リンパ球増殖の選択的阻害においてユニークです。類似の化合物には以下のようなものがあります。

    アザチオプリン: プリン合成を阻害する別の免疫抑制薬ですが、さまざまな細胞型に対してより広範囲な効果があります。

    メトトレキセート: 免疫抑制薬および化学療法薬で、ジヒドロ葉酸レダクターゼを阻害し、プリンとピリミジン合成の両方に影響を与えます。

    シクロスポリン: カルシニューリンを阻害し、T リンパ球の活性化を低下させる免疫抑制薬です。

RS-61443 D3 は、イノシン一リン酸脱水素酵素の特異的な標的化と、より選択的な免疫抑制効果をもたらす可逆的非競合的阻害により、際立っています .

生物活性

Mycophenolic Acid-d3 (MPA-d3) is a deuterated form of Mycophenolic Acid (MPA), an immunosuppressant widely used in organ transplantation and autoimmune diseases. This article explores the biological activity of MPA-d3, focusing on its pharmacodynamics, mechanisms of action, and clinical implications, supported by data tables and research findings.

Inhibition of IMPDH
MPA exerts its immunosuppressive effects primarily through the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis pathway of purines. This inhibition selectively affects lymphocytes, as they rely heavily on this pathway for proliferation. MPA-d3 maintains this mechanism, providing similar immunosuppressive effects as its non-deuterated counterpart.

Pharmacokinetics and Pharmacodynamics

Pharmacokinetic Profile
The pharmacokinetic properties of MPA-d3 are crucial for understanding its therapeutic efficacy. Studies have shown that MPA-d3 exhibits a similar absorption profile to MPA, with peak plasma concentrations occurring within 1-2 hours post-administration. The area under the concentration-time curve (AUC) is often monitored to optimize dosing regimens.

ParameterMPAMPA-d3
Peak Plasma Concentration (Cmax)2-4 µg/mLSimilar
Time to Cmax1-2 hoursSimilar
Half-life10-16 hoursSimilar

Pharmacodynamic Effects
Research indicates that MPA-d3 effectively reduces T cell proliferation and cytokine production. A study demonstrated that both in vitro and ex vivo applications of MPA-d3 significantly inhibited T cell activation markers, including CD25 and CD69, confirming its role as an immunosuppressant.

Case Study: Systemic Lupus Erythematosus (SLE)

A recent study investigated the relationship between MPA exposure levels and disease activity in children with SLE. The findings indicated that higher AUC values correlated with lower SLE Disease Activity Index (SLEDAI) scores, suggesting effective disease control with optimized MPA dosing.

Study ParameterResult
AUC (0-24h)Higher values = Lower SLEDAI
Vitamin D CorrelationSignificant association

Comparative Efficacy

In comparison to other immunosuppressants like calcineurin inhibitors, MPA-d3 shows a favorable safety profile with reduced nephrotoxicity. This makes it particularly useful in renal transplant patients where kidney function preservation is critical.

特性

IUPAC Name

(E)-6-[4-hydroxy-7-methyl-3-oxo-6-(trideuteriomethoxy)-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3/h4,20H,5-8H2,1-3H3,(H,18,19)/b9-4+/i3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNSFSBZBAHARI-HZIIEIAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C(=C2C(=C1C)COC2=O)O)C/C=C(\C)/CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the role of Mycophenolic Acid D3 as an internal standard in analytical chemistry, specifically in the context of Mycophenolic acid quantification?

A2: Mycophenolic Acid D3 serves as an ideal internal standard for quantifying Mycophenolic acid in biological matrices like human plasma using HPLC-MS/MS. [] Its similar chemical structure to Mycophenolic acid allows it to mimic the analyte's behavior during sample preparation and analysis, ensuring accurate and reliable quantification. By using Mycophenolic Acid D3, variations during extraction, ionization, and detection can be accounted for, improving the precision and accuracy of Mycophenolic acid measurements in pharmacokinetic studies and clinical monitoring. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。